molecular formula C17H15ClN6O2S B12131889 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

Cat. No.: B12131889
M. Wt: 402.9 g/mol
InChI Key: UNWRLACYTBLIHO-UHFFFAOYSA-N
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Description

4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide typically involves multiple steps. One common method starts with the preparation of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole. This intermediate is then reacted with thioacetic acid to introduce the sulfanyl group. The final step involves the acylation of the resulting compound with 4-aminobenzamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and solvents. Reaction conditions such as temperature, pressure, and pH would be carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can introduce various functional groups.

Scientific Research Applications

4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds .

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole: A precursor in the synthesis of the target compound.

    4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole: Another triazole derivative with similar structural features.

Uniqueness

4-[({[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is unique due to the presence of both the triazole and benzamide moieties, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H15ClN6O2S

Molecular Weight

402.9 g/mol

IUPAC Name

4-[[2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C17H15ClN6O2S/c18-12-3-1-2-11(8-12)16-22-23-17(24(16)20)27-9-14(25)21-13-6-4-10(5-7-13)15(19)26/h1-8H,9,20H2,(H2,19,26)(H,21,25)

InChI Key

UNWRLACYTBLIHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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